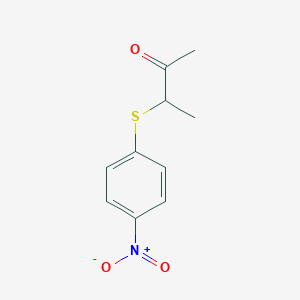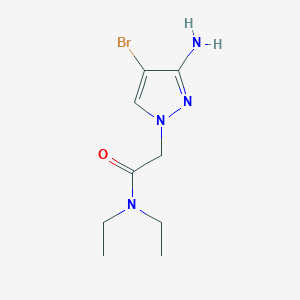
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromo substituent, and a pyrazole ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with N,N-diethylacetamide under specific conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up the reaction in larger reactors with optimized parameters to achieve efficient production.
Analyse Chemischer Reaktionen
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide can be compared with similar compounds such as:
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide: Differing by the presence of a benzyl group instead of diethyl groups.
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid: Differing by the presence of a butanoic acid group
Eigenschaften
Molekularformel |
C9H15BrN4O |
|---|---|
Molekulargewicht |
275.15 g/mol |
IUPAC-Name |
2-(3-amino-4-bromopyrazol-1-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C9H15BrN4O/c1-3-13(4-2)8(15)6-14-5-7(10)9(11)12-14/h5H,3-4,6H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
DVQSUXCDVHODHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CN1C=C(C(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


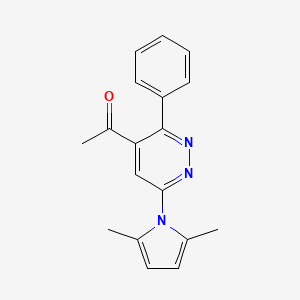
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)

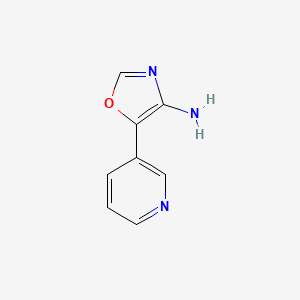
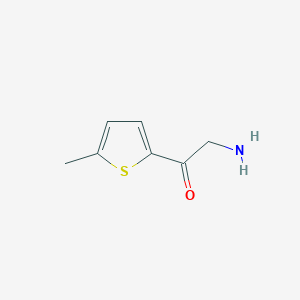
![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
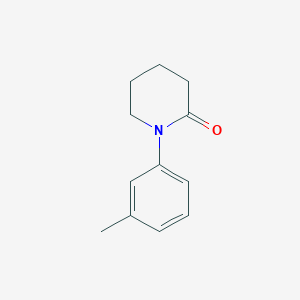

![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)

